molecular formula C12H11N5O2S B2858159 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 670269-98-4

2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2858159
CAS No.: 670269-98-4
M. Wt: 289.31
InChI Key: WZEZZXFWGLDBLY-UHFFFAOYSA-N
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Description

2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C12H11N5O2S and its molecular weight is 289.31. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Assessment

The compound 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(5-methylisoxazol-3-yl)acetamide is a part of a broader class of fused heterocyclic 1,2,4-triazoles, which have been the subject of significant research due to their diverse biological properties. For instance, Karpina et al. (2019) developed a method for synthesizing novel acetamides, including compounds similar to the one . These compounds, which incorporate an 1,2,4-oxadiazole cycle, were synthesized in a diverse set, and their structures were confirmed using 1 H NMR spectroscopy. Notably, these compounds' pharmacological activities were also predicted and studied, underscoring the potential medicinal applications of these molecules (Karpina et al., 2019).

Heterocyclic Compounds and Insecticidal Assessment

In another strand of research, novel heterocyclic compounds, including pyrrole, pyridine, coumarin, thiazole, and others, were synthesized from a 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide precursor. The synthesized compounds' structures were determined using various spectroscopy techniques, and some of these compounds were tested as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This study highlights the potential of these heterocyclic compounds, possibly including this compound, in agricultural applications (Fadda et al., 2017).

Oxidative Cyclization and Antimicrobial Evaluations

Research by Prakash et al. (2011) delved into the synthesis of 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines via oxidative cyclization, and these compounds were tested for their antimicrobial activity. This study's findings are significant as they suggest the potential antimicrobial properties of triazolo[4,3-a]pyridine derivatives, potentially including this compound (Prakash et al., 2011).

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2S/c1-8-6-9(16-19-8)13-11(18)7-20-12-15-14-10-4-2-3-5-17(10)12/h2-6H,7H2,1H3,(H,13,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZEZZXFWGLDBLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C3N2C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801321984
Record name N-(5-methyl-1,2-oxazol-3-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801321984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824661
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

670269-98-4
Record name N-(5-methyl-1,2-oxazol-3-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801321984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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